UA62784

Description

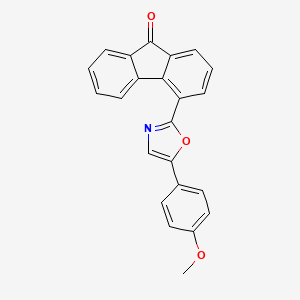

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLWPFAQYZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391982 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313367-92-9 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UA62784 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UA62784 mechanism of action in pancreatic cancer

An In-Depth Technical Guide to the Mechanism of Action of UA62784 in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pancreatic cancer remains a formidable challenge in oncology, characterized by aggressive tumor biology and limited therapeutic options. The novel fluorenone compound, this compound, has emerged from high-throughput screening as a potent cytotoxic agent against pancreatic carcinoma cells. This technical guide delineates the mechanism of action of this compound, focusing on its role as an inhibitor of the Centromere-Associated Protein E (CENP-E) kinesin-like protein. By disrupting a critical cellular process for proliferation, this compound presents a promising avenue for therapeutic intervention in pancreatic cancer. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathway affected by this compound.

Core Mechanism of Action: Inhibition of CENP-E

This compound's primary mechanism of action is the inhibition of the CENP-E kinesin-like protein.[1] CENP-E is a crucial motor protein for the proper alignment of chromosomes at the metaphase plate during mitosis. The inhibitory action of this compound on CENP-E's microtubule-associated ATPase activity leads to a cascade of events culminating in mitotic arrest and subsequent apoptosis in pancreatic cancer cells.[1]

Key points of this compound's action include:

-

Target: CENP-E kinesin-like protein.[1]

-

Effect: Inhibition of microtubule-associated ATPase activity.[1]

-

Cellular Consequence: Failure of chromosome congression at the metaphase plate, leading to mitotic arrest.[1]

-

Ultimate Outcome: Induction of apoptosis in pancreatic carcinoma cell lines.[1]

Interestingly, this compound does not affect the ability of CENP-E to bind to microtubules or its localization within the mitotic cell.[1] The compound was initially identified in a screen for agents that selectively target pancreatic cancer cells with a deletion in the DPC4 gene.[1] However, its efficacy is not solely dependent on DPC4 status, as it demonstrates activity in cell lines with wild-type DPC4.[1]

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound's activity in pancreatic cancer cell lines.

| Cell Line | DPC4 Status | IC50 (nM) | Effect | Reference |

| BxPC3 | Deleted | Not Reported | Mitotic Arrest, Apoptosis | [1] |

| MiaPaCa | Wild-Type | Not Reported | Mitotic Arrest, Apoptosis | [1] |

| Panc-1 | Wild-Type | Not Reported | Mitotic Arrest, Apoptosis | [1] |

Note: Specific IC50 values were not detailed in the primary cited literature, which describes the compound as being cytotoxic in the nanomolar range.[1]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the signaling pathway disrupted by this compound, leading to mitotic arrest.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.

High-Throughput Cytotoxicity Screen

This protocol outlines the initial screening process that identified this compound.

Protocol:

-

Cell Culture: Isogenic pancreatic carcinoma cell lines, with and without deletion of the DPC4 gene, were cultured under standard conditions.[1]

-

Compound Library: A commercially available Nanosyn-based chemical library was utilized for the screen.[1]

-

High-Throughput Screening: The cell lines were treated with compounds from the library in a high-throughput format.

-

Cytotoxicity Assessment: Cell viability was assessed to determine the cytotoxic effect of each compound.

-

Hit Identification: Compounds that exhibited selective cytotoxicity towards the DPC4-deleted pancreatic cancer cells were identified as hits. This compound was isolated through this process.[1]

Cell Cycle Analysis

This protocol was used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Pancreatic cancer cell lines (BxPC3, MiaPaCa, Panc-1) were treated with this compound at cytotoxic concentrations.

-

Cell Harvest and Fixation: At various time points post-treatment, cells were harvested, washed, and fixed, typically with ethanol.

-

Staining: Fixed cells were stained with a fluorescent DNA-intercalating agent, such as propidium iodide.

-

Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was quantified to identify any cell cycle arrest. Treatment with this compound resulted in a reversible cell-cycle arrest in mitosis prior to metaphase.[1]

Immunofluorescence Microscopy

This technique was employed to visualize the cellular effects of this compound on the mitotic spindle and chromosome alignment.

-

Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized to allow antibody entry.

-

Immunostaining: Cells were incubated with primary antibodies against components of the mitotic apparatus (e.g., α-tubulin for microtubules, anti-CENP-E) followed by fluorescently labeled secondary antibodies. DNA was counterstained with a dye like DAPI.

-

Microscopy: Stained cells were visualized using a fluorescence microscope.

-

Observation: Cells treated with this compound failed to form a functional bipolar spindle and showed a lack of chromosomal congression at the metaphase plate.[1]

Conclusion and Future Directions

This compound represents a novel class of antimitotic agents with a distinct mechanism of action targeting the CENP-E kinesin. Its ability to induce mitotic arrest and apoptosis in pancreatic cancer cells, irrespective of their DPC4 status, underscores its potential as a therapeutic candidate. Further preclinical development, including in vivo efficacy studies and pharmacokinetic/pharmacodynamic profiling, is warranted to fully assess the therapeutic potential of this compound. The detailed experimental protocols provided herein offer a foundation for future research aimed at optimizing and expanding upon these initial findings. The unique targeting of CENP-E by this compound may offer a new strategy to overcome resistance to other classes of antimitotic drugs used in the treatment of pancreatic and other cancers.

References

Unveiling UA62784: A Potent Inhibitor of Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

UA62784 is a small molecule identified as a potent inhibitor of microtubule polymerization. Initially investigated for its potential as a selective inhibitor of the CENP-E kinesin-like protein, subsequent comprehensive studies have redefined its primary mechanism of action. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and cellular effects of this compound. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the chemical name 4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-fluoren-9-one, is a fluorenone derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-fluoren-9-one[1] |

| Molecular Formula | C23H15NO3 |

| Molecular Weight | 353.37 g/mol |

| CAS Number | 313367-92-9 |

| Appearance | Yellow powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO to >2 mg/mL |

| Storage | Store at 2-8°C |

Mechanism of Action: Inhibition of Microtubule Polymerization

Initial studies suggested that this compound selectively targeted the ATPase activity of the centromere protein E (CENP-E), a kinesin-like motor protein crucial for chromosome congression during mitosis. However, further investigation has demonstrated that the primary mechanism of action of this compound is the direct inhibition of microtubule polymerization. It interacts with tubulin dimers, thereby disrupting the formation of microtubules. This leads to a cascade of cellular events, including mitotic arrest and ultimately, apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The inhibition of microtubule polymerization by this compound triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest activates the intrinsic apoptotic pathway, culminating in programmed cell death.

Biological Effects

Mitotic Arrest

Treatment of cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is a direct consequence of the disruption of the mitotic spindle due to the inhibition of microtubule polymerization.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound triggers programmed cell death, or apoptosis. This is a common fate for cells that are unable to satisfy the spindle assembly checkpoint. The apoptotic process is characterized by the activation of caspases, a family of proteases that execute the cell death program.

Quantitative Data

The following table summarizes the key quantitative data regarding the biological activity of this compound.

| Parameter | Cell Line | Value |

| IC50 (Microtubule Polymerization) | - | ~82 nM |

| G2/M Arrest (20 nM, 12h) | HeLa | ~40% |

| G2/M Arrest (200 nM, 12h) | HeLa | ~58% |

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, 5% glycerol)

-

This compound stock solution in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

-

Prepare a reaction mixture containing tubulin in G-PEM buffer.

-

Add various concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Incubate the plate at 37°C in the spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Experimental Workflow: In Vitro Tubulin Polymerization Assay

References

Unveiling UA62784: A Potent Microtubule Polymerization Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

UA62784 has emerged as a promising small molecule inhibitor of microtubule polymerization, demonstrating significant cytotoxic effects against various cancer cell lines. Initially identified in a screen for compounds selectively targeting pancreatic cancer cells, subsequent research has elucidated its mechanism of action as a potent tubulin-destabilizing agent.[1] This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing its cellular effects and signaling pathways.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

This compound exerts its cytotoxic effects by directly interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. It functions by inhibiting the polymerization of tubulin dimers into microtubules.[1]

Competition experiments have revealed that this compound interacts with tubulin at or near the colchicine-binding site.[1] Notably, its interaction with tubulin dimers is reported to be ten times more potent than that of established microtubule inhibitors such as colchicine, vinblastine, or nocodazole.[1] This potent inhibition of microtubule polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent activation of apoptotic signaling pathways.[1]

Quantitative Analysis of Microtubule Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) for microtubule polymerization is a key parameter demonstrating its potency.

| Parameter | Value | Reference |

| IC50 (Microtubule Polymerization) | 82 ± 20 nM | [2] |

Cellular and Antitumor Activity

This compound has demonstrated significant cytotoxicity in various cancer cell lines. Its ability to induce mitotic arrest and apoptosis makes it a compound of interest for cancer therapeutic development.

Effects on Cancer Cell Lines

This compound was initially identified for its selective activity against pancreatic cancer cells deficient in the DPC4 gene.[3] Further studies have shown its effectiveness in other cancer cell types, including lung cancer.

| Cell Line | Cancer Type | Observed Effects | Reference |

| BxPC3 (DPC4-deficient) | Pancreatic | Selective killing, G2/M phase arrest, increased caspase-3 activity | [3] |

| H2B-GFP HeLa | Cervical | Mitotic arrest, aberrant mitotic spindles, potentiation of vinblastine's antiproliferative effects | [1] |

| A549 | Lung | Inhibition of cell viability | [4] |

| H460 | Lung | Induction of apoptosis | [5] |

Synergistic Effects

Studies have indicated that this compound can act synergistically with other microtubule-targeting agents. Low doses of this compound have been shown to potentiate the antiproliferative effects of vinblastine in H2B-GFP HeLa cells.[1] This suggests potential for combination therapies to enhance antitumor efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a microtubule polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Principle: Tubulin polymerization is monitored by the increase in turbidity of the solution, measured as absorbance at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors)

-

96-well microplate, pre-warmed to 37°C

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare the tubulin polymerization reaction mixture on ice. For a 100 µL final volume, combine tubulin (final concentration 3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).

-

Add various concentrations of this compound or control compounds to the wells of the pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin mixture to the wells.

-

Immediately place the plate in the spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 340 nm every minute for 40-60 minutes.

-

Plot the absorbance values against time to generate polymerization curves. The IC50 value can be determined by plotting the extent of polymerization at a fixed time point against the logarithm of the this compound concentration.

Immunofluorescence Staining for Microtubule Network Analysis

This method visualizes the effects of this compound on the microtubule network and mitotic spindle formation in cultured cells.

Materials:

-

Cancer cell lines (e.g., HeLa, A549) grown on glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Culture cells on coverslips to the desired confluency.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 18-24 hours).

-

Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and mitotic spindles using a fluorescence microscope.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate cell viability as a percentage of the untreated control.

Visualizing Cellular Effects and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed signaling pathway for this compound-induced apoptosis.

References

- 1. This compound Is a cytotoxic inhibitor of microtubules, not CENP-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Antitumor activity of acriflavine in lung adenocarcinoma cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of UA62784: From a Selective CENP-E Inhibitor to a Potent Microtubule Destabilizer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early research surrounding UA62784, a novel fluorenone compound initially identified as a selective inhibitor of the Centromere Protein E (CENP-E) kinesin. It delves into the initial hypothesis of its mechanism of action, its selective cytotoxicity against DPC4-deficient pancreatic cancer cells, and the subsequent pivotal research that reclassified it as a potent microtubule-depolymerizing agent. This document consolidates quantitative data from seminal studies, presents detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and experimental workflows. The journey of this compound from a targeted kinesin inhibitor to a classic antimitotic agent offers valuable insights into the complexities of drug discovery and mechanism of action studies.

Introduction: The Initial Promise of a Targeted Mitotic Inhibitor

The mitotic kinesin CENP-E plays a crucial role in the proper alignment of chromosomes at the metaphase plate, a critical checkpoint for cell division.[1] Its transient expression and essential function in mitosis, but not in terminally differentiated cells like neurons, have made it an attractive target for the development of novel anticancer therapies with a potentially wider therapeutic window than traditional microtubule-targeting agents.[2]

This compound, a novel fluorenone, emerged from a high-throughput screening for compounds that selectively target pancreatic cancer cells with a deletion in the DPC4 (SMAD4) gene.[2] Early investigations pointed towards this compound as a specific inhibitor of CENP-E, suggesting a targeted mechanism of action that could exploit a synthetic lethal relationship with DPC4 deficiency.[2] This initial characterization generated significant interest in this compound as a promising lead compound for a new class of antimitotic drugs.

The Shifting Paradigm: Re-evaluation of this compound's Mechanism of Action

While the initial evidence for CENP-E inhibition was compelling, subsequent, more direct biochemical investigations revealed a different primary mechanism of action. A pivotal study demonstrated that this compound is a potent inhibitor of microtubule polymerization.[3] This finding reclassified this compound as a microtubule-destabilizing agent, placing it in the same functional class as well-established drugs like colchicine and vinblastine. This technical guide will present the evidence for both proposed mechanisms, providing a complete picture of the scientific journey to understand this compound's biological activity.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early research on this compound.

Table 1: Cytotoxic Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | DPC4 Status | IC50 (nM) |

| MiaPaCa | Wild-type | 43.25 ± 4.03[2] |

| Panc-1 | Wild-type | 85 ± 7.07[2] |

| BxPC3-vector | Deficient | Selectively Kills |

| BxPC3-DPC4 | Re-expressed | Less Sensitive |

Table 2: Biochemical Inhibitory Activity of this compound

| Target | Assay | Result | IC50 (nM) |

| CENP-E | Microtubule-stimulated ATPase activity | ~80% inhibition at the highest concentration tested[2] | Not Determined |

| Microtubule Polymerization | In vitro tubulin polymerization | Potent Inhibition[3] | 82 ± 20[3] |

| Other Kinesins (Eg5, MKLP-1, KIF3C, MCAK) | Microtubule-stimulated ATPase activity | No significant inhibition[2] | Not Applicable |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early research of this compound.

Cell Viability (MTT) Assay

This protocol is a representative method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Plating: Seed pancreatic cancer cells (e.g., MiaPaCa, Panc-1, BxPC3) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 96 hours at 37°C.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve fitting model.

In Vitro Microtubule Polymerization Assay

This protocol describes a fluorescence-based assay to measure the effect of this compound on tubulin polymerization.

-

Reagent Preparation: Reconstitute lyophilized porcine brain tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a 10X stock of GTP (10 mM).

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin, GTP (final concentration 1 mM), and a fluorescence reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.

-

Compound Addition: Add various concentrations of this compound to the wells. Include positive (e.g., paclitaxel for polymerization enhancement) and negative (e.g., nocodazole for polymerization inhibition) controls, as well as a vehicle control (DMSO).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the chosen reporter.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The rate of polymerization and the final extent of polymerization can be quantified. The IC50 for inhibition of polymerization is determined by plotting the final fluorescence values against the log of the this compound concentration.

CENP-E ATPase Activity Assay

This protocol outlines a malachite green-based assay to measure the inorganic phosphate (Pi) released from ATP hydrolysis by CENP-E.

-

Reaction Buffer: Prepare a reaction buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

-

Reagents: Prepare solutions of purified CENP-E motor domain, taxol-stabilized microtubules, and ATP.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, CENP-E motor domain, and taxol-stabilized microtubules. Add various concentrations of this compound or a vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1 mM. Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of free phosphate using a malachite green-based colorimetric detection reagent.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~650 nm.

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the percentage of inhibition of ATPase activity by this compound.

Immunofluorescence for Mitotic Spindle Analysis

This protocol details the visualization of mitotic spindles in cells treated with this compound.

-

Cell Culture and Treatment: Grow cells (e.g., HeLa or pancreatic cancer cells) on glass coverslips. Treat the cells with this compound at various concentrations for a specified time (e.g., 16-24 hours) to induce mitotic arrest.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

DNA Staining: Counterstain the DNA with a fluorescent dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Analyze the morphology of the mitotic spindles and the alignment of chromosomes in treated versus untreated cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the early research on this compound.

References

In-Depth Technical Guide: UA62784's Selectivity for DPC4 Deficient Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gene DPC4 (SMAD4), a critical tumor suppressor in the TGF-β signaling pathway, is frequently inactivated in a significant portion of pancreatic and colorectal cancers.[1] This loss of function is a cancer-specific vulnerability that presents a unique opportunity for targeted therapeutic intervention. UA62784 is a novel small molecule identified through a pharmacological synthetic lethal screening approach designed to selectively target and eliminate cancer cells harboring a DPC4 deficiency.[1][2] This technical guide provides a comprehensive overview of the selectivity and mechanism of action of this compound in DPC4 deficient cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism of Action: Mitotic Arrest and Apoptosis

This compound exerts its selective cytotoxicity against DPC4-deficient cancer cells by inducing cell cycle arrest and apoptosis.[1][2] The primary molecular target of this compound is believed to be a protein involved in mitosis, leading to a cascade of events that preferentially affects cells lacking functional DPC4.

Key Molecular Events:

-

Induction of M-phase Arrest: this compound treatment leads to a pronounced arrest in the M-phase of the cell cycle, particularly in DPC4-deficient cells.[2]

-

Dephosphorylation of phospho-CDC2 (Tyr15): A dramatic decrease in the phosphorylation of CDC2 at tyrosine 15 is observed in DPC4-negative cells upon treatment with this compound, a key indicator of entry into mitosis.

-

Induction of CDC2 Kinase Activity: The compound preferentially induces CDC2 kinase activity in DPC4-negative cells, further pushing them into a state of mitotic arrest.[1]

-

Apoptosis Induction: Following mitotic arrest, this compound triggers a significantly higher level of apoptosis in DPC4-deficient cells, as evidenced by increased caspase-3 activity.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for DPC4 deficient cells has been quantified using isogenic cell lines, primarily the BxPC-3 human pancreatic cancer cell line, which is homozygously deleted for DPC4, and its counterpart, BxPC-3-DPC4, where wild-type DPC4 function has been restored.

Table 1: In Vitro Cytotoxicity of this compound in DPC4 Isogenic Cell Lines

| Cell Line | DPC4 Status | IC50 (nM) | Selection Index (IC50) | IC90 (nM) | Selection Index (IC90) |

| BxPC-3-vector | Deficient | Low nM range | 4.0 | Low nM range | 30.0 |

| BxPC-3-DPC4 | Proficient | Low nM range | Low nM range |

Data sourced from Wang et al., 2005.[2] The specific IC50 and IC90 values were not explicitly stated in the available literature but were described as being in the "low nM range" with the provided selection indices.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | DPC4 Status | Treatment | % of Cells in G2/M Phase |

| HeLa | Proficient | Control | 21.5 ± 2.8% |

| HeLa | Proficient | This compound (20 nM, 12h) | 40.1 ± 1.1% |

Data from a study on HeLa cells, as specific quantitative data for BxPC-3 isogenic lines was not available in the searched literature.

Table 3: Induction of Apoptosis by this compound

| Cell Line | DPC4 Status | Treatment | Relative Caspase-3 Activity |

| BxPC-3-vector | Deficient | This compound | Significantly higher |

| BxPC-3-DPC4 | Proficient | This compound | Lower |

Qualitative description from available literature.[2] Specific fold-change values were not found in the search results.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

Caption: Proposed mechanism of this compound leading to selective apoptosis in DPC4 deficient cells.

Experimental Workflow for Identifying DPC4-Selective Compounds

Caption: Workflow for the pharmacological synthetic lethal screen to identify this compound.

Detailed Experimental Protocols

Generation of DPC4 Isogenic Cell Lines

-

Cell Line: The human pancreatic cancer cell line BxPC-3, which has a homozygous deletion of the DPC4 gene, is used as the parental line.

-

Vector Construction: The full-length wild-type DPC4 cDNA is cloned into a mammalian expression vector. A corresponding empty vector is used as a control.

-

Transfection: BxPC-3 cells are transfected with either the DPC4-expressing vector or the empty vector using a suitable transfection reagent.

-

Selection: Transfected cells are selected using an appropriate antibiotic (e.g., G418) to generate stable cell lines.

-

Verification: The re-expression of DPC4 in the BxPC-3-DPC4 cell line is confirmed by Western blotting. The empty vector cell line (BxPC-3-vector) serves as the DPC4-deficient control.

Cell Viability and IC50 Determination

-

Cell Plating: BxPC-3-vector and BxPC-3-DPC4 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Assay: After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls. IC50 values are determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: BxPC-3-vector and BxPC-3-DPC4 cells are treated with this compound or vehicle control for a specified time.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Caspase-3 Activity Assay

-

Cell Lysis: Following treatment with this compound, cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

Caspase-3 Assay: A colorimetric or fluorometric assay is used to measure caspase-3 activity. The assay utilizes a specific caspase-3 substrate (e.g., DEVD-pNA) that releases a chromophore or fluorophore upon cleavage by active caspase-3.

-

Measurement: The absorbance or fluorescence is measured using a microplate reader.

-

Data Normalization: Caspase-3 activity is normalized to the total protein concentration to account for differences in cell number. The results are often expressed as a fold change relative to untreated control cells.

Conclusion

This compound represents a promising therapeutic agent that exploits the synthetic lethal relationship with DPC4 deficiency in cancer cells. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for its selectivity. The quantitative data, though requiring further detailed publication, strongly supports its preferential activity in DPC4-deficient models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other DPC4-targeted therapies. Further research to elucidate the precise molecular interactions and to conduct in-vivo efficacy studies is warranted to translate this promising preclinical finding into clinical applications for patients with DPC4-deficient cancers.

References

An In-depth Technical Guide to the Discovery and Synthesis of UA62784

For Researchers, Scientists, and Drug Development Professionals

Abstract

UA62784 is a novel small molecule inhibitor of microtubule polymerization that was initially identified for its selective cytotoxicity against pancreatic cancer cells deficient in the tumor suppressor protein DPC4 (Deleted in Pancreatic Carcinoma, Locus 4), also known as SMAD4. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and a putative synthesis of this compound, intended for an audience of researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Discovery of this compound: A Targeted Approach

This compound was discovered through a high-throughput chemical screening designed to identify compounds that exhibit selective lethality in cancer cells with DPC4 deficiency.[1][2] This "synthetic lethal" screening approach leverages the specific genetic vulnerabilities of cancer cells, offering a promising avenue for targeted cancer therapy. The DPC4 gene is inactivated in approximately 55% of pancreatic adenocarcinomas, making it a key target for such strategies.[1]

High-Throughput Cytotoxicity Screening Protocol

The primary screen was conducted using isogenic cell lines that differed only in their DPC4 status.[1] While the exact high-throughput screening protocol for the discovery of this compound is not publicly detailed, a representative methodology for such a screen is outlined below.

Objective: To identify compounds that selectively inhibit the proliferation of DPC4-deficient cells.

Materials:

-

DPC4-deficient pancreatic cancer cell line (e.g., BxPC-3)

-

Isogenic DPC4-proficient pancreatic cancer cell line (e.g., BxPC-3 with re-expressed DPC4)

-

Compound library (e.g., Nanosyn-based chemical library)

-

96-well or 384-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Automated liquid handling systems

-

Plate reader capable of luminescence detection

Protocol:

-

Cell Seeding: Seed both DPC4-deficient and DPC4-proficient cells into separate multi-well plates at a predetermined optimal density.

-

Compound Addition: Add compounds from the chemical library to the wells at a fixed concentration. Include appropriate controls (e.g., vehicle-only, positive control cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Assessment: Add the cell viability reagent to each well and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Identify "hits" as compounds that show significantly lower viability in the DPC4-deficient cells compared to the DPC4-proficient cells.

Mechanism of Action: From DPC4 Selectivity to Microtubule Inhibition

Initial studies revealed that this compound preferentially induces cell cycle arrest and apoptosis in DPC4-deficient cells.[1] Further investigation into its mechanism of action demonstrated that this compound functions as a potent inhibitor of microtubule polymerization.

Signaling Pathway of this compound-Induced Mitotic Arrest

This compound disrupts the normal dynamics of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. This disruption leads to an arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis. The initial observation of DPC4 selectivity suggests that the loss of DPC4 may sensitize cells to mitotic catastrophe induced by microtubule disruption.

References

The Effect of UA62784 on Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UA62784 is a novel small molecule that has been investigated for its potent anti-cancer properties. Initially identified as a specific inhibitor of the kinesin-like protein CENP-E, subsequent research has provided compelling evidence that its primary mechanism of action is the inhibition of microtubule polymerization. This technical guide provides an in-depth analysis of the effects of this compound on mitotic spindle formation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The compound's ability to induce mitotic arrest and subsequent apoptosis by disrupting microtubule dynamics makes it a subject of significant interest in the development of novel anti-cancer therapeutics.

Introduction

The mitotic spindle, a complex and dynamic structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. Its proper formation and function are critical for maintaining genomic stability. Consequently, the components and regulatory mechanisms of the mitotic spindle are attractive targets for the development of anti-cancer drugs. This compound emerged from a high-throughput screen for compounds that selectively target cancer cells. This guide will explore the dual hypotheses regarding its mechanism of action, with a focus on its well-supported role as a microtubule-destabilizing agent and its consequential effects on mitotic spindle architecture and function.

Mechanism of Action of this compound

Initial studies identified this compound as an inhibitor of Centromere Protein E (CENP-E), a kinesin motor protein crucial for chromosome congression to the metaphase plate. However, a later and more detailed study demonstrated that this compound is a potent inhibitor of microtubule polymerization, interacting with tubulin at or near the colchicine-binding site.[1] This section will present the evidence for both proposed mechanisms.

The CENP-E Inhibition Hypothesis

Early research suggested that this compound specifically targets the microtubule-associated ATPase activity of CENP-E.[2] This inhibition was proposed to be the cause of the observed mitotic arrest, as CENP-E is vital for the proper attachment of chromosomes to the mitotic spindle and their subsequent alignment at the metaphase plate.[2][3]

The Microtubule Polymerization Inhibition Model

More recent and comprehensive studies have strongly indicated that the primary molecular target of this compound is tubulin itself.[4] this compound has been shown to inhibit microtubule polymerization in vitro in a dose-dependent manner.[5] Competition experiments have revealed that this compound's binding site on tubulin is at or near the colchicine-binding site.[4] This mechanism is consistent with the observed phenotype of aberrant mitotic spindles and mitotic arrest.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines [2]

| Cell Line | IC50 (nM) |

| MiaPaCa | 43.25 ± 4.03 |

| Panc-1 | 85 ± 7.07 |

| BxPC3 | >300 |

Table 2: In Vitro Inhibition of Microtubule and CENP-E Activity by this compound

| Assay | IC50 / % Inhibition | Reference |

| Microtubule Polymerization | 82 ± 20 nM | [5] |

| CENP-E ATPase Activity | ~80% inhibition at the highest concentration tested | [2] |

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells (12-hour treatment)

| This compound Concentration (nM) | % of Cells in G2/M | Reference |

| 0 (Control) | 21.5 ± 2.8 | |

| 20 | 40.1 ± 1.1 |

Signaling Pathways Affected by this compound

The disruption of mitotic spindle formation by this compound triggers a cascade of cellular signaling events, primarily activating the Spindle Assembly Checkpoint (SAC) and subsequently leading to apoptosis.

Spindle Assembly Checkpoint (SAC) Activation

The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. By causing aberrant spindle formation, this compound prevents the satisfaction of the SAC, leading to a prolonged mitotic arrest.[6]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death, or apoptosis. This is a common fate for cells that are unable to resolve mitotic errors. The activation of apoptotic signaling pathways is a key contributor to the cytotoxic effects of this compound in cancer cells.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.

-

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.

-

Protocol Outline:

-

Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).

-

Various concentrations of this compound or a vehicle control are added to the tubulin solution.

-

The mixture is incubated at 37°C to initiate polymerization.

-

The absorbance at 340 nm is monitored over time.

-

The IC50 value is calculated from the dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1.

-

Protocol Outline:

-

Cells are cultured and treated with various concentrations of this compound for a specified duration.

-

Cells are harvested, fixed (e.g., with 70% ethanol), and permeabilized.

-

The cells are treated with RNase to prevent staining of RNA.

-

Cells are stained with propidium iodide.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The data is analyzed to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Immunofluorescence Microscopy of the Mitotic Spindle

This method allows for the direct visualization of the mitotic spindle and chromosome alignment within cells.

-

Principle: Cells are fixed and permeabilized, then incubated with a primary antibody that specifically binds to a component of the mitotic spindle (e.g., α-tubulin). A secondary antibody conjugated to a fluorophore is then used to visualize the primary antibody. DNA is counterstained with a fluorescent dye like DAPI.

-

Protocol Outline:

-

Cells are grown on coverslips and treated with this compound.

-

Cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized (e.g., with Triton X-100).

-

Cells are incubated with a primary antibody against α-tubulin.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

DNA is stained with DAPI.

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Apoptosis Assay

Apoptosis can be detected and quantified using various methods, including Annexin V/PI staining followed by flow cytometry.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore and used to detect apoptotic cells. Propidium iodide is used to identify necrotic cells with compromised membrane integrity.

-

Protocol Outline:

-

Cells are treated with this compound.

-

Cells are harvested and washed.

-

Cells are resuspended in Annexin V binding buffer and incubated with fluorescently labeled Annexin V and propidium iodide.

-

The fluorescence of the cell population is analyzed by flow cytometry.

-

Conclusion

This compound is a potent cytotoxic agent that induces mitotic arrest and apoptosis in cancer cells. While initially described as a CENP-E inhibitor, the preponderance of evidence indicates that its primary mechanism of action is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to the formation of aberrant mitotic spindles, activation of the spindle assembly checkpoint, and ultimately, cell death. The detailed understanding of its molecular mechanism and cellular effects, as outlined in this guide, provides a solid foundation for its further investigation and potential development as a novel anti-cancer therapeutic. The conflicting initial findings also highlight the importance of thorough mechanistic studies in drug development.

References

- 1. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]

- 2. This compound; a novel inhibitor of CENP-E kinesin-like protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a cytotoxic inhibitor of microtubules, not CENP-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CENP-E forms a link between attachment of spindle microtubules to kinetochores and the mitotic checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by UA62784 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UA62784 is a novel small molecule anticancer agent that has demonstrated potent cytotoxic and pro-apoptotic activity, particularly in pancreatic cancer cells deficient in the DPC4 (Deleted in Pancreatic Cancer locus 4)/SMAD4 tumor suppressor gene. Initially identified through a pharmacological synthetic lethal screening, this compound was later characterized as a potent inhibitor of microtubule polymerization. This compound induces mitotic arrest at the G2/M phase of the cell cycle, leading to the activation of the intrinsic apoptotic pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on apoptosis induction. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent anti-cancer properties. The following tables summarize the key quantitative findings from published studies.

Table 1: Cytotoxicity of this compound in DPC4 Isogenic Pancreatic Cancer Cells

| Cell Line | DPC4 Status | IC50 (nM) | Selection Index (IC50) | IC90 (nM) | Selection Index (IC90) | Reference |

| BxPC-3-vector | Deficient | Low nM | 4.0 | - | 30.0 | [1] |

| BxPC-3-DPC4 | Wild-Type | - | - | - | - | [1] |

Selection Index = IC value of BxPC-3-DPC4 / IC value of BxPC-3-vector[1]

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment Concentration (nM) | Treatment Duration (hr) | % G2/M Phase (Mean ± SD) | % Sub-G1 (Apoptotic) Phase | Reference |

| 0 (Untreated) | 12 | 21.5 ± 2.8 | - | [2] |

| 20 | 12 | 40.1 ± 1.1 | - | [2] |

| 200 | 12 | 57.7 ± 1.5 | - | [2] |

| 200 | 24 | 50.6 ± 2.0 | Increased | [2] |

| 200 | 48 | 44.4 ± 1.6 | Increased | [2] |

Table 3: In Vitro Microtubule Polymerization Inhibition by this compound

| Parameter | Value (nM) | Reference |

| IC50 | 82 ± 20 | [3] |

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its apoptotic effect primarily through the disruption of microtubule dynamics, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability and IC50 Determination

A common method to assess cell viability is the MTT or similar colorimetric assays.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) staining followed by flow cytometry is used to determine the cell cycle distribution.

Protocol:

-

Cell Treatment: Culture cells to 60-70% confluency and treat with this compound at various concentrations for the desired time points.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and debris.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis Markers

Western blotting is employed to detect the expression and activation of key proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved Caspase-9, cleaved PARP, Cyclin B1, phospho-Histone H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Protocol:

-

Reaction Setup: In a 96-well plate, add tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and various concentrations of this compound. Include positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

-

Initiation of Polymerization: Add purified tubulin to each well on ice.

-

Measurement: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated. Determine the IC50 for polymerization inhibition by plotting the percentage of inhibition against the log concentration of this compound.[3]

Caspase Activity Assay

Fluorometric or colorimetric assays can be used to quantify the activity of key executioner caspases like caspase-3 and caspase-7.

Protocol:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse them according to the assay kit manufacturer's instructions.

-

Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a plate reader.

-

Data Analysis: Quantify the fold-increase in caspase activity relative to untreated control cells.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis in cancer cells by inhibiting microtubule polymerization, leading to mitotic arrest and the activation of the caspase cascade. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential and mechanism of action of this compound and other microtubule-targeting agents. Further studies are warranted to fully elucidate the signaling networks involved and to explore the clinical utility of this compound, particularly in DPC4-deficient cancers.

References

The History of UA62784's Target Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UA62784, a novel fluorenone compound, was initially identified through a pharmacological synthetic lethal screening designed to selectively target pancreatic cancer cells with deficiencies in the DPC4 (SMAD4) tumor suppressor gene. Early characterization pointed towards the Centromere Protein E (CENP-E) kinesin as the primary molecular target, with this compound inhibiting its ATPase activity and inducing mitotic arrest. However, subsequent research has presented a compelling alternative mechanism, suggesting that this compound's potent cytotoxic effects stem from direct inhibition of microtubule polymerization, akin to colchicine-site binding agents. This guide provides a comprehensive technical overview of the discovery, target identification, and mechanistic studies of this compound, presenting the key experimental data and protocols that have shaped our understanding of this compound. The conflicting findings regarding its precise mechanism of action are discussed, offering a nuanced perspective for researchers in oncology and drug development.

Introduction

The discovery of this compound emerged from a targeted effort to exploit the concept of synthetic lethality for cancer therapy. The central hypothesis was that cancer cells harboring specific tumor suppressor gene mutations, such as the deletion of DPC4 (SMAD4) common in pancreatic cancer, develop unique dependencies that can be therapeutically targeted. A pharmacological screen of a chemical library against isogenic pancreatic cancer cell lines—differing only in their DPC4 status—led to the isolation of this compound as a compound with selective cytotoxicity towards DPC4-deficient cells[1].

Initial investigations into its mechanism of action revealed that this compound induces a potent G2/M cell cycle arrest and subsequent apoptosis[1]. This phenotype, characteristic of antimitotic agents, prompted further studies that identified the kinesin motor protein CENP-E as a likely target. Specifically, this compound was shown to inhibit the microtubule-associated ATPase activity of CENP-E, a critical process for proper chromosome congression during mitosis[1][2].

Quantitative Data

Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | DPC4 Status | IC50 (nM) |

| MiaPaCa | Wild-Type | 43.25 ± 4.03 |

| Panc-1 | Wild-Type | 85.0 ± 7.07 |

| BxPC3 | Deleted | 103.8 ± 14.0 |

Data from Henderson et al., 2009. IC50 values were determined after 96 hours of incubation.

Table 2: In Vitro Microtubule Polymerization Inhibition by this compound

| Parameter | Value (nM) |

| IC50 | 82 ± 20 |

Data from Tcherniuk et al., 2011. IC50 value represents the half-maximal inhibitory concentration of tubulin polymerization.

Experimental Protocols

Pharmacological Synthetic Lethal Screening (Representative Protocol)

This protocol is a representative example based on the description of the discovery of this compound.

-

Cell Lines and Culture:

-

An isogenic pair of pancreatic cancer cell lines, one with wild-type DPC4 and the other with DPC4 knocked out or silenced (e.g., via shRNA), are used.

-

Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

-

Compound Library Screening:

-

A diverse chemical library is screened in a 96-well or 384-well plate format.

-

The isogenic cell lines are seeded at a low density in separate plates.

-

Compounds from the library are added to the wells at a fixed concentration (e.g., 10 µM).

-

Plates are incubated for a defined period (e.g., 72 hours).

-

-

Cytotoxicity Assay:

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

-

The absorbance or fluorescence is measured using a plate reader.

-

-

Hit Identification:

-

Hits are identified as compounds that exhibit significantly greater cytotoxicity in the DPC4-deficient cell line compared to the DPC4-proficient cell line.

-

A differential sensitivity threshold is established to select promising candidates for further validation.

-

Cell Viability (MTT) Assay

-

Cell Seeding:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

-

Compound Treatment:

-

This compound is serially diluted to a range of concentrations.

-

The culture medium is replaced with medium containing the different concentrations of this compound.

-

Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the drug-treated wells.

-

Plates are incubated for 96 hours.

-

-

MTT Addition:

-

MTT solution (5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL.

-

Plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

CENP-E ATPase Activity Assay (Representative Protocol)

This protocol is a representative example based on the description in Henderson et al., 2009, and general ATPase assay principles.

-

Reagents and Buffers:

-

Reaction Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

-

Purified, recombinant CENP-E motor domain.

-

Taxol-stabilized microtubules.

-

ATP solution.

-

Malachite green reagent for phosphate detection.

-

-

Assay Procedure:

-

The reaction is performed in a 96-well plate format.

-

A reaction mixture containing the reaction buffer, microtubules, and CENP-E is prepared.

-

This compound or a vehicle control is added to the respective wells.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

Phosphate Detection:

-

The reaction is stopped by the addition of the malachite green reagent.

-

The color is allowed to develop for 15-20 minutes at room temperature.

-

The absorbance is measured at 620-650 nm.

-

The amount of inorganic phosphate released is determined by comparison to a phosphate standard curve.

-

The percentage of inhibition of ATPase activity by this compound is calculated.

-

In Vitro Microtubule Polymerization Assay

-

Reagents:

-

Purified tubulin (>99% pure).

-

Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

-

GTP solution.

-

This compound or vehicle control.

-

-

Assay Procedure:

-

The assay is performed in a temperature-controlled spectrophotometer.

-

A reaction mixture containing polymerization buffer and tubulin is prepared in a cuvette and pre-warmed to 37°C.

-

This compound or vehicle is added to the cuvette.

-

The reaction is initiated by the addition of GTP.

-

The change in absorbance at 340 nm is monitored over time at 37°C. An increase in absorbance indicates microtubule polymerization.

-

The rate and extent of polymerization are analyzed to determine the inhibitory effect of this compound.

-

Signaling Pathways and Mechanisms of Action

Proposed Mechanism 1: Inhibition of CENP-E and Mitotic Arrest

The initial hypothesis for this compound's mechanism of action centered on the inhibition of the mitotic kinesin CENP-E. CENP-E plays a crucial role in the congression of chromosomes to the metaphase plate during mitosis. Its motor domain utilizes the energy from ATP hydrolysis to move along microtubules. Inhibition of CENP-E's ATPase activity would disrupt this process, leading to misaligned chromosomes and activation of the spindle assembly checkpoint (SAC), ultimately resulting in mitotic arrest and apoptosis.

Caption: Proposed mechanism of this compound as a CENP-E inhibitor.

Proposed Mechanism 2: Inhibition of Microtubule Polymerization

The alternative mechanism proposed by Tcherniuk et al. suggests that this compound directly targets tubulin, the building block of microtubules. By binding to tubulin, likely at or near the colchicine site, this compound inhibits its polymerization into microtubules. This leads to the disruption and depolymerization of the mitotic spindle, which is essential for chromosome segregation. The absence of a functional spindle also activates the spindle assembly checkpoint, leading to mitotic arrest and apoptosis.

Caption: Proposed mechanism of this compound as a microtubule inhibitor.

Discussion and Future Directions

The dual hypotheses regarding the mechanism of action of this compound highlight the complexities of target identification and validation in drug discovery. The initial discovery through a synthetic lethal screen in DPC4-deficient cells suggested a specific genetic vulnerability was being exploited[1]. The subsequent identification of CENP-E as a target provided a plausible molecular mechanism for the observed mitotic arrest[1][2].

However, the compelling evidence presented by Tcherniuk et al. for direct microtubule inhibition cannot be disregarded[3]. Their findings of potent in vitro inhibition of tubulin polymerization and competitive binding with colchicine suggest a mechanism that is independent of CENP-E[3][4]. It is possible that this compound possesses polypharmacology, affecting both targets, or that one effect is a downstream consequence of the other. For instance, severe microtubule disruption could indirectly affect the localization and function of CENP-E.

The initial observation of selectivity for DPC4-deficient cells remains an intriguing aspect. While the later study did not observe a strict correlation between DPC4 status and sensitivity in a broader panel of cell lines, the initial hit was identified through this differential screen. Further investigation is warranted to understand if DPC4 deficiency sensitizes cells to microtubule disruption in a specific context.

For drug development professionals, the case of this compound serves as a crucial reminder of the importance of rigorous, multi-faceted target validation. Future research should aim to definitively resolve the primary mechanism of action. This could involve:

-

Structural studies: Co-crystallization of this compound with both tubulin and the CENP-E motor domain to visualize the binding interactions.

-

Resistant mutant screens: Generating cell lines resistant to this compound and identifying the mutations responsible, which would point to the direct target.

-

In vivo target engagement studies: Developing assays to measure the extent to which this compound engages with CENP-E and tubulin in living cells and in animal models.

A definitive understanding of this compound's molecular target is essential for its potential clinical development. If it is primarily a microtubule inhibitor, its development path would be benchmarked against other tubulin-targeting agents. If it is a bona fide CENP-E inhibitor with a favorable therapeutic window, it could represent a novel class of antimitotic drugs. The journey of this compound from a hit in a synthetic lethal screen to a compound with a debated mechanism of action underscores the iterative and often non-linear process of drug discovery.

References

- 1. This compound; a novel inhibitor of CENP-E kinesin-like protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of centromere protein E kinesin-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Is a cytotoxic inhibitor of microtubules, not CENP-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Mechanism of UA62784: A Technical Guide to its Interaction with the Tubulin Colchicine Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially identified as a selective inhibitor of the CENP-E kinesin-like protein, subsequent research has redefined the pharmacological profile of UA62784. It is now understood that the potent cytotoxic and antimitotic effects of this compound stem from its direct interaction with tubulin, specifically at or near the colchicine-binding site. This technical guide provides a comprehensive overview of the interaction between this compound and tubulin, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Interaction: this compound and the Tubulin Colchicine Site